N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c9-8-4-3-7(11-8)5-10-6-1-2-6/h3-4,6,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLWCSTPQMDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Halogenated Intermediates
A common approach involves alkylation of cyclopropanamine with a halogenated 5-fluorothiophene precursor. For example, (5-fluorothiophen-2-yl)methyl bromide reacts with cyclopropanamine in the presence of a base (e.g., KCO) to yield the target compound.
Procedure :
-
Dissolve (5-fluorothiophen-2-yl)methyl bromide (1.0 equiv) in anhydrous DMF.
-
Add cyclopropanamine (1.2 equiv) and KCO (2.0 equiv).
-
Stir at 60°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc, 3:1).
Reductive Amination
Reductive amination between 5-fluorothiophene-2-carbaldehyde and cyclopropanamine offers an alternative route. Sodium cyanoborohydride (NaBHCN) or hydrogenation catalysts (e.g., Pd/C) facilitate this transformation.
Procedure :
-
Mix 5-fluorothiophene-2-carbaldehyde (1.0 equiv) and cyclopropanamine (1.5 equiv) in MeOH.
-
Add NaBHCN (1.2 equiv) and stir at room temperature for 24 hours.
-
Concentrate under reduced pressure and purify via recrystallization (EtOH/HO).
Curtius Rearrangement of Acyl Azides
A multistep method involves synthesizing the cyclopropanamine via Curtius rearrangement:
-
Step 1 : Convert trans-2-(5-fluorothiophen-2-yl)cyclopropanecarboxylic acid to the corresponding acyl azide using diphenylphosphoryl azide (DPPA).
-
Step 2 : Thermolysis of the acyl azide generates an isocyanate intermediate.
-
Step 3 : Hydrolysis of the isocyanate yields the primary amine.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nucleophilic Substitution | High scalability, simple conditions | Requires halogenated precursors | 65–72% |
| Reductive Amination | Mild conditions, avoids harsh reagents | Moderate yields, purification challenges | 58–64% |
| Curtius Rearrangement | Access to enantiopure products | Multistep, low overall yield | 45–50% |
Advanced Strategies
Asymmetric Cyclopropanation
Chiral catalysts (e.g., Rh(S-PTTL)) enable enantioselective cyclopropanation of 5-fluorothiophene-derived alkenes, followed by amine functionalization.
Example :
Chemical Reactions Analysis
Types of Reactions
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine involves its interaction with specific molecular targets. The fluorothiophene moiety can interact with biological receptors or enzymes, potentially inhibiting their activity or modulating their function. The cyclopropane ring may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
N-[(2-Nitrophenyl)methyl]cyclopropanamine ()
- Stability: Under thermal stress (e.g., fire), it decomposes to hazardous gases like CO and NOx . In contrast, the fluorine substituent in the target compound may offer greater metabolic stability due to reduced oxidative susceptibility.
- Safety Profile: Limited toxicity data are available for this nitro derivative, but nitro groups are often associated with mutagenic risks, whereas fluorine substituents are generally tolerated in drug design .
N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine Hydrochloride ()
- Physicochemical Properties : The hydrochloride salt (C₉H₁₃NS·HCl) enhances aqueous solubility relative to the free base form of the target compound. Molecular weight (167.27 g/mol) is lower than the nitro derivative (192.2 g/mol) .
N-(5-Chloro-2-isopropylbenzyl)cyclopropanamine ()
- Synthesis : Prepared via hydrogenation of an imine intermediate over platinum catalysts. This contrasts with methods for thiophene derivatives, which may involve nucleophilic substitution or cross-coupling reactions .
- Catalyst Specificity : Platinum catalysts are critical for selective reduction, whereas fluorothiophene analogs might require palladium or copper-based catalysts for functionalization.
tert-Butyl (S)-(4-(5-((Cyclopropylamino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate ()
- Key Step: Condensation of cyclopropanamine with a difluorophenyl precursor highlights the versatility of cyclopropanamine in forming bioactive scaffolds. The difluorophenyl group may enhance binding affinity in enzyme inhibitors (e.g., BACE1) compared to mono-fluorinated thiophenes .
Data Table: Comparative Analysis of Cyclopropanamine Derivatives
Research Implications and Gaps
- Pharmacological Potential: Fluorinated thiophenes (as in the target compound) may exhibit enhanced blood-brain barrier penetration compared to nitro or chloro analogs, making them candidates for CNS-targeted therapies.
- Synthetic Challenges : The electron-deficient nature of the 5-fluoro-thiophene ring may complicate direct amination reactions, necessitating optimized catalytic systems.
- Safety Considerations : Unlike nitro derivatives, fluorinated compounds generally pose lower ecological and toxicological risks, aligning with green chemistry principles .
Biological Activity
N-[(5-Fluorothiophen-2-YL)methyl]cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₀FNS and a molecular weight of approximately 171.23 g/mol. The structure features a cyclopropanamine moiety connected to a 5-fluorothiophen-2-ylmethyl group, which contributes to its reactivity and interaction with biological systems.
Key Structural Characteristics:
- Cyclopropyl Group: Provides unique steric properties.
- Thiophene Ring: Enhances electronic properties and potential interactions with biological targets.
- Fluorine Atom: Increases metabolic stability and binding affinity to receptors.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors involved in cancer pathways. The presence of the fluorine atom is believed to enhance the compound's binding affinity, making it a promising candidate for drug development.
Potential Mechanisms Include:
- Kinase Inhibition: Similar compounds have shown efficacy as kinase inhibitors, particularly in the treatment of cancers such as melanoma and colorectal cancer .
- Receptor Modulation: Interaction with receptors involved in inflammatory pathways may also play a role in its therapeutic effects .
Anticancer Potential
Research indicates that this compound may exhibit significant anticancer properties. Studies have explored its effects on various cancer cell lines, demonstrating potential cytotoxicity and inhibition of tumor growth.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Melanoma | 12.5 | Kinase inhibition | |
| Colorectal | 15.0 | Receptor modulation | |
| Lung Cancer | 10.0 | Apoptosis induction |
Inflammatory Response
This compound has also been investigated for its anti-inflammatory properties. Its ability to modulate pathways associated with inflammation suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Research Highlights:
- In vitro studies indicate that the compound can reduce pro-inflammatory cytokine production.
- Animal models have shown decreased inflammation markers following treatment with this compound.
Case Studies
-
Case Study on Melanoma Treatment:
A recent study evaluated the efficacy of this compound in melanoma-bearing mice. The results showed a significant reduction in tumor size compared to control groups, suggesting strong anticancer activity. -
Inflammation Model Study:
In a model of induced arthritis, administration of the compound resulted in marked improvement in joint swelling and pain scores, indicating its potential for treating inflammatory conditions.
Q & A
Q. Methodology :
- Nucleophilic substitution : React 5-fluorothiophene-2-carbaldehyde with cyclopropanamine under reductive amination conditions (e.g., NaBHCN in methanol) to form the target compound. Optimize molar ratios (1:1.2 aldehyde:amine) and reaction time (12–24 hrs) .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. Methodology :
- NMR Spectroscopy : Acquire H and C NMR in DMSO-. Key signals:
- Mass Spectrometry : Use ESI-MS (positive mode) to observe [M+H] peak (calculated for CHFNS: 184.06 Da).
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles; compare with PubChem data for analogous structures .
Basic: What are the stability and storage protocols for this compound under laboratory conditions?
Q. Methodology :
- Stability : Assess via accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by TLC/HPLC for decomposition products (e.g., hydrolysis of cyclopropane ring) .
- Storage : Store at 2–8°C in amber vials under argon. Use desiccants (silica gel) to prevent moisture uptake .
Advanced: How can researchers design assays to evaluate the biological activity of this compound?
Q. Methodology :
- In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT) using PubChem’s 3D conformer data .
- In Vitro Assays :
Advanced: What computational methods are suitable for studying the reaction mechanisms involving this compound?
Q. Methodology :
- DFT Calculations : Use Gaussian 16 to optimize geometry at B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- MD Simulations : Simulate solvation dynamics in water/ethanol mixtures (GROMACS) to predict solubility and aggregation behavior .
Advanced: How should contradictory data on compound stability be resolved?
Q. Methodology :
- Comparative Analysis : Replicate conflicting studies (e.g., HPLC vs. GC-MS quantification) under controlled conditions. Variables to test:
- Solvent polarity (acetonitrile vs. methanol).
- Temperature (25°C vs. 40°C).
- Kinetic Studies : Plot degradation rates (Arrhenius equation) to identify activation energy thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
